molecular formula C24H25NO7 B379160 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B379160
M. Wt: 439.5g/mol
InChI Key: PKJMHRWCOHIECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(3-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common route includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable pyridine derivative under acidic conditions, followed by esterification to introduce the dimethyl ester groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(3-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester groups would yield alcohols.

Scientific Research Applications

Dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(3-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting or activating biological pathways. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(3-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and potential biological activities. Its pyridine ring and ester groups distinguish it from other similar compounds, offering unique reactivity and applications.

Properties

Molecular Formula

C24H25NO7

Molecular Weight

439.5g/mol

IUPAC Name

dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(3-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H25NO7/c1-29-20-9-8-15(10-21(20)30-2)12-25-13-18(23(27)31-3)22(19(14-25)24(28)32-4)16-6-5-7-17(26)11-16/h5-11,13-14,22,26H,12H2,1-4H3

InChI Key

PKJMHRWCOHIECT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=CC=C3)O)C(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=CC=C3)O)C(=O)OC)OC

Origin of Product

United States

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